2H-1-Benzopyran-2-one, 5-hydroxy-
Overview
Description
Coumarin, or 2H-1-Benzopyran-2-one, is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . It consists of fused benzene and α-pyrone rings .
Synthesis Analysis
A novel synthesis of 2H-1-Benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Molecular Structure Analysis
The molecular structure of Coumarin is C9H6O2 with a molecular weight of 146.1427 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of 2H-1-Benzopyran-2-one derivatives involves a domino Knoevenagel/intramolecular transesterification reaction . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Physical and Chemical Properties Analysis
Coumarin has a molecular weight of 146.1427 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Synthesis and Derivatives
2H-1-Benzopyran, also known as chromene, and its derivatives have various applications in scientific research. For instance, Billeret, Blondeau, and Sliwa (1993) developed a method for preparing 2H-1-Benzopyran and derivatives via an intramolecular Wittig reaction, highlighting its importance in synthetic chemistry (Billeret, Blondeau, & Sliwa, 1993). Comoy and Guillaumet (1996) synthesized derivatives of 2H-1-Benzopyran, indicating its relevance in producing compounds that affect the central nervous system (Comoy & Guillaumet, 1996).
Biological and Pharmacological Properties
The biological and pharmacological properties of 2H-1-Benzopyran derivatives have been extensively studied. Zonouzi, Googheri, and Miralinaghi (2008) reported a simple and efficient synthesis of 2H-chromene derivatives, underscoring their significant biological activities, such as antihypertensive and hypoglycemic effects (Zonouzi, Googheri, & Miralinaghi, 2008). Abdolmohammadi (2018) demonstrated the use of TiO2 NPs-coated carbon nanotubes as catalysts for synthesizing chromene derivatives, emphasizing their biological activities (Abdolmohammadi, 2018).
Catalysis and Synthesis Techniques
2H-1-Benzopyran derivatives are also critical in catalysis and synthesis techniques. Majumdar et al. (2015) reviewed various catalytic methodologies for synthesizing 2H-chromenes, revealing their broad spectrum of biological activities and structural importance in medicines and natural products (Majumdar et al., 2015).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of 2H-1-Benzopyran derivatives have been a focus of research as well. Hoti et al. (2016) synthesized novel benzopyran-2-ones, showing significant antibacterial activity (Hoti et al., 2016). Mulwad and Shirodkar (2003) also reported the synthesis of benzopyran derivatives with significant antibacterial properties (Mulwad & Shirodkar, 2003).
Mechanism of Action
Coumarins exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . The incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands .
Future Directions
The literature survey reveals that several properties of the organometallic complexes offer great opportunities in the development of new compounds with specific and new modes of action . Incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into ligand molecules with biological activity has been implemented in the development of novel coumarin-based complexes with better pharmacological activity .
Biochemical Analysis
Biochemical Properties
5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension
Metabolic Pathways
5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .
Subcellular Localization
The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .
Properties
IUPAC Name |
5-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209759 | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-67-0 | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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